molecular formula C13H11N3O B11111633 N-[(E)-benzylideneamino]pyridine-3-carboxamide

N-[(E)-benzylideneamino]pyridine-3-carboxamide

Cat. No.: B11111633
M. Wt: 225.25 g/mol
InChI Key: BAZGGMGNEFKCHN-OQLLNIDSSA-N
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Description

N-[(E)-benzylideneamino]pyridine-3-carboxamide is a heterocyclic organic compound that features a pyridine ring substituted with a benzylideneamino group at the nitrogen atom and a carboxamide group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-benzylideneamino]pyridine-3-carboxamide typically involves the condensation of pyridine-3-carboxamide with benzaldehyde under basic conditions. The reaction proceeds via the formation of an imine intermediate, which is stabilized by the conjugation with the pyridine ring. Commonly used bases for this reaction include sodium hydroxide or potassium carbonate, and the reaction is often carried out in an organic solvent such as ethanol or methanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-benzylideneamino]pyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amine.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

N-[(E)-benzylideneamino]pyridine-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(E)-benzylideneamino]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-benzylideneamino]pyridine-3-carboxamide is unique due to the presence of the benzylideneamino group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with molecular targets, making it a valuable compound for specific applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C13H11N3O

Molecular Weight

225.25 g/mol

IUPAC Name

N-[(E)-benzylideneamino]pyridine-3-carboxamide

InChI

InChI=1S/C13H11N3O/c17-13(12-7-4-8-14-10-12)16-15-9-11-5-2-1-3-6-11/h1-10H,(H,16,17)/b15-9+

InChI Key

BAZGGMGNEFKCHN-OQLLNIDSSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC(=O)C2=CN=CC=C2

Canonical SMILES

C1=CC=C(C=C1)C=NNC(=O)C2=CN=CC=C2

Origin of Product

United States

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